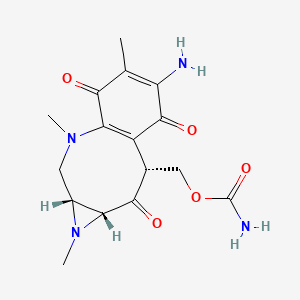
7-Amino-N-methylisomitomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-N-methylisomitomycin B is a synthetic compound that belongs to the class of aminoglycoside antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-negative bacteria. The structure of this compound includes an amino group and a methyl group attached to the isomitomycin core, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-N-methylisomitomycin B typically involves multiple steps, starting from readily available precursors. One common method includes the acylation of an aminophenol derivative with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid. The intermediate product is then subjected to further reactions, including heating with concentrated alkali, to yield the final compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale operations. This includes the use of high-yield reactions, efficient purification processes, and environmentally friendly conditions. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-N-methylisomitomycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like nitroxyl radicals, which can quench its fluorescence.
Reduction: Reduction reactions can modify the amino group, affecting the compound’s activity.
Substitution: Substitution reactions, particularly involving the amino group, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitroxyl radicals such as TEMPO and NNO are commonly used.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halides and other nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
7-Amino-N-methylisomitomycin B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to study protein synthesis and bacterial resistance mechanisms.
Mechanism of Action
The mechanism of action of 7-Amino-N-methylisomitomycin B involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This is achieved by promoting mistranslation and eliminating proofreading during protein synthesis. The compound targets the A-site of the ribosome, preventing the proper assembly of amino acids into proteins . This disruption of protein synthesis ultimately leads to bacterial cell death.
Comparison with Similar Compounds
7-Amino-4-methylcoumarin: This compound shares a similar amino group but has different biological properties.
N,N-dimethylenamino ketones: These compounds are used as building blocks for various heterocycles and have different reactivity compared to 7-Amino-N-methylisomitomycin B.
Uniqueness: this compound is unique due to its specific structure, which allows it to effectively bind to bacterial ribosomes and inhibit protein synthesis. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable compound in the development of new antibiotics .
Properties
CAS No. |
26792-12-1 |
|---|---|
Molecular Formula |
C16H20N4O5 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
[(4R,6R,8R)-11-amino-2,5,12-trimethyl-7,10,13-trioxo-2,5-diazatricyclo[7.4.0.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)15(23)9-7(5-25-16(18)24)14(22)11-8(20(11)3)4-19(2)12(9)13(6)21/h7-8,11H,4-5,17H2,1-3H3,(H2,18,24)/t7-,8+,11+,20?/m0/s1 |
InChI Key |
CGTFNTYPCDXBKS-INFMQKRDSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N(C[C@@H]3[C@@H](N3C)C(=O)[C@H]2COC(=O)N)C)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N(CC3C(N3C)C(=O)C2COC(=O)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















